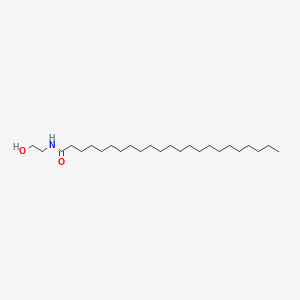

N-(2-Hydroxyethyl)tricosanamide

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le tricosanoyl éthanolamide peut être synthétisé par réaction de l'acide tricosanoïque avec l'éthanolamine. La réaction implique généralement l'activation du groupe acide carboxylique de l'acide tricosanoïque, suivie d'une attaque nucléophile par l'éthanolamine pour former la liaison amide . Les conditions de réaction incluent souvent l'utilisation d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) pour faciliter la réaction .

Méthodes de production industrielle : La production industrielle de tricosanoyl éthanolamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus nécessiterait une optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. Cela pourrait inclure l'utilisation de réacteurs à flux continu et de techniques de purification avancées telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le tricosanoyl éthanolamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle dans la partie éthanolamine peut être oxydé pour former un groupe carbonyle.

Réduction : La liaison amide peut être réduite pour former l'amine et l'alcool correspondants.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courantes :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.

Principaux produits :

Oxydation : Formation d'une cétone ou d'un aldéhyde.

Réduction : Formation d'une amine et d'un alcool.

Substitution : Formation de divers dérivés substitués en fonction du réactif utilisé.

4. Applications de la recherche scientifique

Le tricosanoyl éthanolamide a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action du tricosanoyl éthanolamide implique son interaction avec des récepteurs et des enzymes spécifiques dans l'organisme. En tant qu'endocannabinoïde, on pense qu'il interagit avec les récepteurs cannabinoïdes (CB1 et CB2) et influence diverses voies de signalisation . Cette interaction peut moduler la libération de neurotransmetteurs et affecter des processus tels que la perception de la douleur, la régulation de l'appétit et la réponse immunitaire . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude .

Applications De Recherche Scientifique

Tricosanoyl ethanolamide has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of tricosanoyl ethanolamide involves its interaction with specific receptors and enzymes in the body. As an endocannabinoid, it is believed to interact with cannabinoid receptors (CB1 and CB2) and influence various signaling pathways . This interaction can modulate the release of neurotransmitters and affect processes such as pain perception, appetite regulation, and immune response . The exact molecular targets and pathways involved are still being studied .

Comparaison Avec Des Composés Similaires

Le tricosanoyl éthanolamide peut être comparé à d'autres composés similaires tels que :

Arachidonoyl éthanolamide (Anandamide) : Connu pour son rôle dans la modulation de la douleur et la régulation de l'appétit.

Oléoyl éthanolamide : Impliqué dans la régulation du métabolisme lipidique et de l'équilibre énergétique.

Palmitoyl éthanolamide : Connu pour ses effets anti-inflammatoires et neuroprotecteurs.

Unicité : Le tricosanoyl éthanolamide est unique en raison de sa longueur de chaîne carbonée plus longue par rapport aux autres N-acyl éthanolamines grasses. Cette différence structurale peut influencer son interaction avec les récepteurs et les enzymes, conduisant à des effets biologiques distincts .

Activité Biologique

N-(2-Hydroxyethyl)tricosanamide is a long-chain fatty acid amide that has garnered attention for its potential biological activities. This compound is known for its applications in various fields, including pharmaceuticals and cosmetics, due to its surfactant properties and ability to interact with biological membranes. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic tricosanamide chain and a hydrophilic hydroxyethyl group. This amphiphilic nature allows it to interact with lipid membranes, which is crucial for its biological activities.

Chemical Formula: C₂₃H₄₈N₂O₂

Molecular Weight: 368.64 g/mol

Solubility: Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Mechanism of Action: The antimicrobial action is believed to arise from the disruption of microbial cell membranes due to the compound's amphiphilic nature, leading to cell lysis.

- Case Study: In a study assessing the efficacy of various fatty acid amides, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 128 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

- In Vitro Studies: In experiments with human cancer cell lines (e.g., HT-1080 fibrosarcoma), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 25 to 50 µM .

- Mechanism of Action: The compound appears to activate caspase pathways leading to programmed cell death and may also inhibit angiogenesis by reducing vascular endothelial growth factor (VEGF) expression.

| Cell Line | IC50 (µM) |

|---|---|

| HT-1080 (Fibrosarcoma) | 25 |

| MG-22A (Hepatoma) | 50 |

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been investigated for its potential in other areas:

- Anti-inflammatory Effects: Studies suggest that it may reduce inflammation markers in vitro by inhibiting nuclear factor kappa B (NF-κB) signaling pathways.

- Skin Penetration Enhancer: Due to its surfactant properties, it has been explored as a penetration enhancer in topical formulations, improving the delivery of active pharmaceutical ingredients through the skin.

Propriétés

IUPAC Name |

N-(2-hydroxyethyl)tricosanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)26-23-24-27/h27H,2-24H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRQXTUCHBFZII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560545 | |

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171022-15-4 | |

| Record name | N-(2-Hydroxyethyl)tricosanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.